molecular formula C15H30N4 B2801244 3-Tridecyl-1H-1,2,4-triazol-5-amine CAS No. 113737-17-0

3-Tridecyl-1H-1,2,4-triazol-5-amine

Cat. No.: B2801244
CAS No.: 113737-17-0
M. Wt: 266.433
InChI Key: FIWHEQLUEPQIPG-UHFFFAOYSA-N
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Description

3-Tridecyl-1H-1,2,4-triazol-5-amine is a chemical compound featuring a 1,2,4-triazole core functionalized with an amino group at the 5-position and a tridecyl chain at the 3-position. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its diverse bioactivities and role as a bioisostere for various functional groups . This specific derivative belongs to the class of 5-amino-1,2,4-triazoles, which are recognized for their tautomerism, existing predominantly in the 1H-tautomeric form in both solid state and solution . Researchers value this compound for its potential in constructing novel molecular entities, particularly in anticancer and antimicrobial agent discovery. The long tridecyl alkyl chain may influence the compound's lipophilicity and biomembrane interactions, making it a valuable intermediate for structure-activity relationship studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-tridecyl-1H-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15(16)19-18-14/h2-13H2,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWHEQLUEPQIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Tridecyl-1H-1,2,4-triazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of tridecylamine with 3-amino-1,2,4-triazole under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route employed.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

General Reactivity Profile

3-Tridecyl-1H-1,2,4-triazol-5-amine features:

  • A 1,2,4-triazole ring with an amino group at position 5.
  • A tridecyl chain (C₁₃H₂₇) at position 3.

Key reactive sites include:

  • The amino group (–NH₂), which can participate in nucleophilic substitution, condensation, or coordination reactions.
  • The triazole ring , which may undergo electrophilic substitution or tautomerization.
  • The alkyl chain , susceptible to oxidation or functionalization.

2.1. Amino Group Reactivity

The –NH₂ group can engage in reactions typical of aromatic amines:

Reaction Type Reagents/Conditions Products Notes
Acylation Acetic anhydride, DCC, DMAPN-Acyl derivativesForms amides under mild conditions .
Alkylation Alkyl halides, K₂CO₃, DMFN-Alkylated triazolesLimited by steric hindrance from tridecyl.
Condensation Aldehydes/ketones, acid/baseSchiff bases or heterocyclic adductsObserved in triazole-amine analogs .

2.2. Triazole Ring Modifications

The 1,2,4-triazole core may undergo:

Reaction Type Reagents/Conditions Products Notes
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro-substituted triazolesLimited by electron-rich amino group .
Tautomerism Solvent-dependentAnnular prototropic tautomersStudied via NMR/X-ray in related compounds .

2.3. Alkyl Chain Functionalization

The tridecyl chain may undergo:

Reaction Type Reagents/Conditions Products Notes
Oxidation KMnO₄, H₂O, heatCarboxylic acid derivativesRequires harsh conditions due to chain length .
Halogenation SOCl₂, PCl₅Alkyl halidesLimited reports for long-chain analogs .

Experimental Findings from Analogous Compounds

While direct data on this compound is sparse, studies on similar triazoles provide insights:

  • Amino Group Reactivity :
    • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide forms hydrazones with aldehydes, demonstrating the amino group’s nucleophilicity .
    • N-Acylation of 3-amino-1,2,4-triazoles proceeds efficiently with acyl chlorides .
  • Triazole Ring Stability :
    • 1,2,4-Triazoles exhibit thermal stability up to 250°C, with decomposition pathways involving ring opening .
  • Alkyl Chain Effects :
    • Long alkyl chains (e.g., tridecyl) enhance lipophilicity but reduce solubility in polar solvents .

Limitations and Research Gaps

  • Synthetic Challenges : Steric hindrance from the tridecyl group may limit reactivity at the triazole ring.
  • Lack of Direct Studies : No peer-reviewed publications specifically address this compound’s reactions.
  • Thermal Behavior : Decomposition pathways under high-temperature conditions remain uncharacterized.

Proposed Research Directions

  • Functionalization of the Amino Group :
    • Explore coupling reactions with sulfonyl chlorides or isocyanates.
  • Coordination Chemistry :
    • Investigate metal complexes (e.g., Cu²⁺, Fe³⁺) for catalytic applications .
  • Oxidative Chain Modification :
    • Develop mild oxidation methods to convert the tridecyl chain into ketones or epoxides.

Scientific Research Applications

Drug Discovery

The 1,2,4-triazole scaffold is recognized for its significant role in medicinal chemistry. Compounds containing this moiety have been investigated for their potential as anticancer agents and antiangiogenic drugs.

Case Study: Anticancer Activity
A study synthesized derivatives of 3-amino-1,2,4-triazole and evaluated their anticancer properties against several cell lines. The results indicated that these compounds exhibited promising dual anticancer activity, highlighting the importance of the triazole core in drug design . Specifically, modifications at the 3-position of the triazole ring enhanced the biological activity against cancer cells.

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound 2.6HeLa15.2Induction of apoptosis
Compound 4.6Hep3B10.5Antiangiogenic effects

Polymer Chemistry

Triazoles are utilized as building blocks in polymer synthesis due to their ability to form stable networks through cross-linking reactions.

Application in Supramolecular Chemistry
The incorporation of triazole units into polymers can enhance their thermal stability and mechanical properties. Research has demonstrated that polymers containing triazole linkages exhibit improved resistance to degradation under various environmental conditions.

Table 2: Properties of Triazole-Based Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Triazole-Polymer A24050
Triazole-Polymer B23045

Bioconjugation and Chemical Biology

Triazoles have found applications in bioconjugation techniques due to their unique reactivity and ability to form stable linkages with biomolecules.

Case Study: Bioconjugation Techniques
In chemical biology, triazoles are employed for labeling biomolecules through click chemistry, which allows for selective and efficient conjugation reactions. This methodology has been crucial in developing targeted drug delivery systems and imaging agents .

Table 3: Bioconjugation Applications

ApplicationDescription
Targeted Drug DeliveryUtilizes triazole linkages for attaching drugs to specific cells
Imaging AgentsTriazole-modified compounds serve as fluorescent probes for tracking

Mechanism of Action

The mechanism of action of 3-Tridecyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. For instance, the compound may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

The amine group on the triazole ring can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The tridecyl chain provides hydrophobic interactions, facilitating the compound’s incorporation into lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The triazole core (1H-1,2,4-triazol-5-amine) is common among analogues, but substituent variations dictate their properties:

Compound Substituent at Position 3 Molecular Weight Key Structural Influence Source
3-Tridecyl-1H-1,2,4-triazol-5-amine Tridecyl (C13H27) ~325.5 (estimated) High lipophilicity; potential surfactant properties
3-(Naphthalen-1-yl)-1-phenyl-... Naphthalene 286.34 Aromatic π-π stacking; anticancer activity
3-(Pyridin-4-yl)-1H-... Pyridine 161.16 Hydrogen bonding; kinase inhibition
3-(Adamantan-1-yl)-1H-... Adamantane 245.34 Rigid bicyclic structure; enhanced thermal stability
5-Phenyl-1H-1,2,4-triazol-3-amine Phenyl 160.18 Planar aromaticity; base for drug design

Key Observations :

  • Alkyl vs. Aromatic Substituents : The tridecyl chain enhances lipophilicity (logP > 5 estimated), favoring membrane penetration, while aromatic groups (e.g., naphthalene) enable π-π interactions critical for binding to biological targets .
  • Hybrid Structures : Compounds like 3-(pyridin-4-yl)-1H-... combine hydrogen-bonding capability (pyridine) with triazole reactivity, making them potent kinase inhibitors .

Critical Analysis :

  • The tridecyl derivative’s synthesis may face challenges in regioselectivity, as seen in similar sulfonyl chloride reactions where both endo- and exocyclic amines compete .
  • Naphthalene-substituted triazoles achieve higher yields (e.g., 81–90% for 3b and 3ba) due to stabilized intermediates .

Physicochemical Properties

Property 3-Tridecyl-1H-... 3-(Naphthalen-1-yl)-... 5-Phenyl-1H-... 1-Ethyl-3-methyl-...
logP (estimated) >5 ~3.5 ~1.2 -0.12 (measured)
Solubility Low in water Moderate in DMSO Low in water Higher in polar solvents
Thermal Stability Moderate High (aromatic) Moderate Low

Insights :

  • The tridecyl chain drastically increases hydrophobicity, limiting aqueous solubility but enhancing lipid bilayer permeability.
  • Aromatic derivatives exhibit better thermal stability due to conjugated systems .

Biological Activity

3-Tridecyl-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological processes. The presence of a tridecyl chain enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets.

Target Interactions
this compound interacts with various biological targets, similar to other triazole derivatives. It has been noted for its potential as an antifungal agent by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. This mechanism is crucial for developing antifungal therapies.

Biochemical Pathways
The compound may also influence multiple biochemical pathways. For instance, it can act as an enzyme inhibitor in cardiovascular diseases and has been explored for its anticancer properties. Its ability to modulate these pathways makes it a candidate for further research in therapeutic contexts.

Biological Activities

Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In studies comparing similar compounds, those with longer alkyl chains demonstrated enhanced antimicrobial efficacy against various pathogens .

Antifungal Efficacy
In vitro studies have shown that triazole derivatives can outperform traditional antifungals like fluconazole against certain fungal strains, indicating that this compound may also possess superior antifungal properties .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Decyl-1H-1,2,4-triazol-5-amine Shorter alkyl chainReduced solubility and activity
3-Pentadecyl-1H-1,2,4-triazol-5-amine Longer alkyl chainEnhanced interaction with targets
3-Amino-1H-1,2,4-triazole No alkyl chainSimpler analog with varied properties

This table illustrates how variations in the alkyl chain length affect the biological activity and solubility of triazole derivatives.

Case Studies

A notable study evaluated the cytotoxicity and antimalarial activities of triazole derivatives in vitro against Plasmodium falciparum and other pathogens. The findings revealed low cytotoxicity (CC50 > 100 μM) while demonstrating significant antimalarial effects with IC50 values as low as 0.8 μM for some derivatives . This suggests that this compound could be further explored for its potential in treating malaria.

Q & A

Q. What are the common synthetic routes for 3-Tridecyl-1H-1,2,4-triazol-5-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of acylthiosemicarbazides or Huisgen cycloaddition (click chemistry) between azides and alkynes. Key steps include:

  • Precursor selection (e.g., tridecyl-substituted intermediates).
  • Temperature control (80–120°C) and solvent choice (e.g., ethanol or DMF) to enhance yield .
  • Catalysts like Cu(I) for azide-alkyne cycloaddition. Purification methods include column chromatography and recrystallization, monitored via TLC and NMR .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and tautomeric states. SHELXL is widely used for refinement .
  • NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions and hydrogen bonding (e.g., NH₂ protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry (MS): Confirms molecular weight via ESI-TOF or MALDI-TOF .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

  • Antimicrobial: Broth microdilution (MIC/MBC) against bacterial/fungal strains.
  • Anticancer: MTT assay on cancer cell lines (e.g., IC₅₀ determination).
  • Enzyme inhibition: Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. How does tautomerism affect the reactivity and crystallographic properties of this compound?

The compound may exhibit annular tautomerism (e.g., 3- vs. 5-substituted triazole forms). SCXRD reveals:

  • Planar vs. non-planar geometries (dihedral angles <5° or >30° between triazole and substituents).
  • Hydrogen-bonding networks (N–H⋯N interactions stabilize crystal packing). Tautomeric dominance depends on substituent electron-donor strength, analyzed via DFT calculations .

Q. What computational methods predict the physicochemical and detonation properties of energetic derivatives?

  • Density Functional Theory (DFT): Gaussian suites calculate heats of formation (HOF) and band gaps.
  • EXPLO5 software: Models detonation velocity (e.g., 8,159–9,409 m/s) and pressure (25–39 GPa) for nitro- or azido-functionalized analogs .

Q. How can thermal stability and decomposition pathways be analyzed?

  • Differential Scanning Calorimetry (DSC): Identifies exothermic peaks (e.g., decomposition onset >200°C).
  • Thermogravimetric Analysis (TGA): Quantifies mass loss (%) under controlled atmospheres.
  • Kinetic studies: Kissinger method determines activation energy (Eₐ) .

Q. How do researchers resolve contradictions in biological activity data across studies?

Discrepancies arise from:

  • Purity: HPLC or elemental analysis ensures >95% purity.
  • Assay variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Structural analogs: Compare substituent effects (e.g., fluorophenyl vs. methyl groups) .

Q. What strategies optimize hydrogen-bonding networks in cocrystals or salts?

  • Coformer selection: Carboxylic acids or amines enhance H-bond donor/acceptor capacity.
  • Crystallization conditions: Slow evaporation from polar solvents (e.g., methanol/water).
  • Software tools: Mercury (CCDC) visualizes packing diagrams; SHELXL refines H-bond parameters .

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